2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol

Enzyme Inhibition Neurochemistry Assay Development

Acquire 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol (CAS 416869-28-8) for precise experimental control. Its weak PNMT inhibition (Ki = 1.11 mM) makes it an ideal negative control, ensuring assay fidelity. The distinct 3-fluorophenyl substitution and LogP of 3.12 offer non-interchangeable properties for SAR and analytical method development. Available in R&D quantities.

Molecular Formula C15H16FNO2
Molecular Weight 261.296
CAS No. 416869-28-8
Cat. No. B2513560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol
CAS416869-28-8
Molecular FormulaC15H16FNO2
Molecular Weight261.296
Structural Identifiers
SMILESCCOC1=CC=CC(=C1O)CNC2=CC(=CC=C2)F
InChIInChI=1S/C15H16FNO2/c1-2-19-14-8-3-5-11(15(14)18)10-17-13-7-4-6-12(16)9-13/h3-9,17-18H,2,10H2,1H3
InChIKeyDFBQFSSVNBCVAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol: Chemical Identity and Baseline Procurement Profile


2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol (CAS 416869-28-8; MF: C15H16FNO2; MW: 261.29 g/mol) is an ortho-aminomethylphenol derivative . This compound is characterized by a 2-ethoxy substituent on the phenol ring and a 3-fluorophenyl moiety attached via an aminomethyl linker at the 6-position . It is commercially available for research and development use from multiple vendors at purities exceeding 90% .

Why 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol Cannot Be Substituted by Generic Phenolic Analogs


The specific substitution pattern of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol—particularly the 3-fluoro substitution on the phenyl ring—confers distinct physicochemical properties and biological interaction profiles that cannot be replicated by generic phenolic analogs . Minor structural modifications, such as replacement of fluorine with chlorine or alteration of the ethoxy group, result in measurable differences in lipophilicity and target engagement, underscoring the non-interchangeable nature of this compound in precise experimental systems .

Quantitative Differentiation Evidence for 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol


PNMT Inhibition: A Weak but Quantitatively Defined Interaction Profile

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol exhibits weak inhibition of phenylethanolamine N-methyltransferase (PNMT) with a Ki of 1.11×10^6 nM (1.11 mM) [1]. In contrast, second-generation PNMT inhibitors such as PNMT-IN-1 achieve Ki values of 1.2 nM , representing an approximately 925,000-fold difference in potency. This quantitative gap positions the target compound as a useful negative control or selectivity probe in PNMT-related assays.

Enzyme Inhibition Neurochemistry Assay Development

Lipophilicity Modulation via 3-Fluoro Substitution vs. 3-Chloro Analog

The calculated ACD/LogP of 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol is 3.12 , whereas its 3-chloro analog exhibits a predicted logP of approximately 3.38 . This ΔlogP of -0.26 indicates a measurable decrease in lipophilicity due to the fluorine substituent, which may influence membrane permeability and nonspecific protein binding in cellular assays.

Physicochemical Profiling ADME Prediction Structure-Activity Relationship

Antiproliferative Activity in MCF-7 Cells: A Baseline for Phenolic SAR Studies

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol has been evaluated for antiproliferative activity against human MCF-7 breast carcinoma cells using a 72-hour MTT assay [1]. While specific IC50 data for this compound is not publicly disclosed in the ChEMBL record, the assay context establishes a reproducible platform for benchmarking its activity against other phenolic derivatives. Class-level inference from structurally related ortho-aminomethylphenols suggests that the 3-fluoro substitution may confer distinct growth inhibitory properties compared to non-fluorinated or 4-fluoro analogs [2].

Cancer Research Antiproliferative Assays Phenolic Compound Profiling

Positional Fluorine Isomerism: 3-Fluoro vs. 4-Fluoro Boiling Point and Density Comparison

2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol exhibits a predicted density of 1.2±0.1 g/cm³ and a boiling point of 400.3±40.0 °C at 760 mmHg . Its positional isomer, 2-ethoxy-6-{[(4-fluorophenyl)amino]methyl}phenol, displays a slightly higher predicted density of 1.228±0.06 g/cm³ and a marginally lower boiling point of 397.2±37.0 °C . These subtle differences arise solely from the relocation of the fluorine atom from the 3- to the 4-position, which may impact chromatographic retention times and purification protocols.

Physicochemical Properties Separation Science Material Characterization

Optimal Research and Industrial Applications for 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol


PNMT Negative Control and Selectivity Profiling

Given its extremely weak PNMT inhibition (Ki = 1.11 mM) [1], 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol serves as an ideal negative control in high-throughput screening campaigns targeting PNMT, ensuring that observed activity in hit compounds is not due to nonspecific phenolic interactions. This is particularly relevant for medicinal chemistry programs seeking selective PNMT modulators .

SAR Exploration of Fluorinated Phenolic Derivatives

The compound's well-defined substitution pattern and the availability of close analogs (e.g., 3-chloro, 4-fluoro, and methoxy variants) enable systematic structure-activity relationship (SAR) studies aimed at dissecting the contribution of halogen type and position to biological activity and physicochemical properties [1]. This is valuable for lead optimization in antibacterial and anticancer research programs [2].

Analytical Standard for Isomer-Specific Chromatography

The distinct physicochemical properties (ACD/LogP = 3.12; predicted density 1.2 g/cm³) [1] relative to the 4-fluoro positional isomer make 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol a useful analytical standard for developing and validating HPLC or GC methods capable of resolving closely related ortho-aminomethylphenol derivatives. This supports quality control in synthetic chemistry and compound library management.

Building Block for Fungicidal Agent Development

Ortho-aminomethylphenols, including those with fluorine substitution, have been disclosed as active ingredients in fungicidal compositions [1]. 2-Ethoxy-6-{[(3-fluorophenyl)amino]methyl}phenol represents a specific, commercially available building block for the synthesis and evaluation of novel fungicide candidates within this patented chemical space.

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